1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide
Description
1-(5-Methoxypyrimidin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 5-methoxypyrimidin-2-yl group. The methoxy group on the pyrimidine ring likely influences electronic properties, solubility, and target binding compared to other substituents observed in related compounds .
Properties
IUPAC Name |
1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-17-9-6-13-11(14-7-9)15-4-2-8(3-5-15)10(12)16/h6-8H,2-5H2,1H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSSXZQHNXVLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.
Attachment of the 5-Methoxypyrimidin-2-yl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents, leading to a diverse range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential as a pharmacologically active agent. Its structural features suggest applications in drug development targeting specific biological pathways.
Case Studies
- Acetylcholinesterase Inhibition : Similar compounds have been synthesized as acetylcholinesterase inhibitors for treating Alzheimer’s disease. These compounds enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, which is crucial for cognitive function improvement.
Organic Synthesis
1-(5-Methoxypyrimidin-2-yl)piperidine-4-carboxamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules.
Reactions Involved
- Oxidation : Can be oxidized to form derivatives with additional functional groups.
- Reduction : Reduction reactions can modify functional groups within the molecule.
- Substitution : Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the piperidine or pyrimidine rings.
Biological Research
The compound is utilized in biological studies to investigate its effects on various biological systems, particularly as an enzyme inhibitor or receptor modulator.
Applications in Research
- Investigating the role of the compound in modulating enzyme activity and its potential therapeutic effects on neurological disorders.
Industrial Applications
Beyond medicinal uses, this compound may find applications in developing new materials or serving as a catalyst in chemical reactions.
Industrial Synthesis
- The industrial production may involve optimized synthetic routes focusing on scalability and environmental sustainability, including continuous flow reactors and green chemistry principles.
Mechanism of Action
The mechanism of action of 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiviral Activity: HCMV Inhibitors
Several piperidine-4-carboxamide derivatives have demonstrated potent antiviral effects. Key examples include:
Key Differences :
- This could modulate interactions with cellular transcription factors critical for HCMV replication .
- Mechanistic Specificity: While DPCC and related compounds (e.g., 35C10) inhibit IE1/IE2 expression, the precise target of the methoxy-substituted analog remains uncharacterized.
SARS-CoV-2 Protease Inhibitors
Piperidine-4-carboxamide derivatives have also been explored as inhibitors of SARS-CoV-2 PLpro and Mpro. Notable examples include:
Key Differences :
- Substituent Size and Binding : The target compound’s 5-methoxypyrimidinyl group is smaller than the naphthalenyl or furochromenyl groups in SARS-CoV-2 inhibitors, suggesting distinct binding modes. Bulkier groups in analogs like ZINC02123811 may enhance hydrophobic interactions with protease active sites .
- Selectivity: Methoxy-substituted pyrimidine derivatives could exhibit improved selectivity for viral vs. human proteases compared to non-specific kinase inhibitors (see Section 2.3).
Kinase and Enzyme Inhibitors
Piperidine-4-carboxamide derivatives have been optimized for kinase inhibition:
Key Differences :
- ATP-Competitive vs. Allosteric Inhibition : The LIMK2 inhibitor’s pyrrolopyrimidinyl group mimics ATP’s adenine ring, enabling competitive binding. In contrast, the target compound’s methoxypyrimidine lacks this mimicry, suggesting a possible allosteric or substrate-competitive mechanism .
Pharmacological Profiling: Analgesic and Antimicrobial Activity
Piperidine-4-carboxamide derivatives with benzoyl substituents (e.g., 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide) exhibit varied pharmacological profiles:
Key Differences :
- Functional Group Impact : The target compound’s methoxypyrimidine group vs. trimethoxybenzoyl in Compound II highlights the role of aromatic substituents in modulating activity. Electron-rich methoxy groups in both compounds may enhance CNS penetration, but pyrimidine’s heterocyclic nature could reduce off-target interactions .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituent |
|---|---|---|---|---|
| DPCC | C11H12Cl2N4O | 303.15 | 2.8 | 3,5-Dichloro-4-pyridyl |
| Target Compound | C11H16N4O2 | 248.28 | 1.2 | 5-Methoxypyrimidin-2-yl |
| ZINC02123811 | C29H25N3O4 | 479.54 | 4.5 | Furochromenyl-propanoyl |
Biological Activity
1-(5-Methoxypyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant research findings.
The primary target for this compound is DNA gyrase , a type II topoisomerase that plays a crucial role in bacterial DNA replication. Inhibition of this enzyme leads to the cessation of bacterial growth by disrupting DNA replication pathways.
Biochemical Pathways
The compound also appears to modulate protein kinase B (PKB) signaling pathways. PKB is integral to various cellular processes, including growth, survival, and metabolism. Inhibitors of PKB have been linked to potential antitumor activities .
Biological Activity Overview
This compound has shown promise in several biological assays:
- Antibacterial Activity : Demonstrated efficacy against various bacterial strains by inhibiting DNA gyrase.
- Enzyme Inhibition : Potential as an inhibitor of PKB, with implications for cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of DNA gyrase | |
| PKB Inhibition | Modulation of cellular signaling pathways | |
| Antitumor Potential | Inhibition of tumor growth in xenograft models |
Case Studies and Experimental Data
Recent studies have highlighted the compound's effectiveness in various experimental setups:
- In vitro Studies : High-throughput screening identified this compound as a potent inhibitor of ALK (anaplastic lymphoma kinase) with an IC50 value of 0.174 μM, indicating strong selectivity over related kinases like IGF1R .
- In vivo Studies : Animal models demonstrated that compounds with similar structures effectively inhibited tumor growth at tolerable doses. These studies suggest that modifications to the piperidine structure can enhance bioavailability and potency against cancer cells .
- Biochemical Analysis : The compound's interaction with PKB was shown to influence downstream signaling pathways critical for cell proliferation and survival, which is particularly relevant in the context of cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
